molecular formula C12H12N2O3 B13834497 2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one

2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one

Cat. No.: B13834497
M. Wt: 232.23 g/mol
InChI Key: BXWBOIWNKYQBQE-UHFFFAOYSA-N
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Description

2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with an appropriate aldehyde or ketone, followed by cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly used to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. Additionally, it can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one is unique due to the presence of both ethenyl and methoxy groups, which contribute to its distinct chemical reactivity and potential therapeutic applications. These functional groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H12N2O3/c1-4-9-13-11-8(17-3)6-5-7(16-2)10(11)12(15)14-9/h4-6H,1H2,2-3H3,(H,13,14,15)

InChI Key

BXWBOIWNKYQBQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(NC2=O)C=C

Origin of Product

United States

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